molecular formula C8H13NO2S B15327591 3-Isothiocyanato-2,2,3-trimethylbutanoic acid

3-Isothiocyanato-2,2,3-trimethylbutanoic acid

Cat. No.: B15327591
M. Wt: 187.26 g/mol
InChI Key: VILZPRCZPKZOGV-UHFFFAOYSA-N
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Description

3-Isothiocyanato-2,2,3-trimethylbutanoic acid is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse applications in organic synthesis, medicinal chemistry, and biochemistry. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a trimethylbutanoic acid backbone, making it a valuable building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amine Catalyzed Sulfurization of Isocyanides

      Reaction: Isocyanides are converted to isothiocyanates using elemental sulfur and catalytic amounts of amine bases, such as DBU (down to 2 mol%).

      Conditions: Moderate heating (40°C) and benign solvents like Cyrene™ or γ-butyrolactone (GBL).

      Yield: Moderate to high yields (34–95%) depending on the substrate.

  • Replacement Reaction with Phenyl Isothiocyanate

      Reaction: Phenyl isothiocyanate reacts with corresponding amines (linked to tertiary or secondary carbon) in dimethylbenzene solvent.

      Conditions: Carried out under nitrogen protection and mild conditions.

      Yield: Some products yield more than 90%.

Industrial Production Methods

Industrial production of isothiocyanates often involves the use of thiophosgene or its derivatives, despite their high toxicity. more sustainable methods are being developed, such as the amine-catalyzed sulfurization of isocyanides, which offer lower toxicity and higher safety .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reagents: Elemental sulfur, amine bases (e.g., DBU), phenyl isothiocyanate, various nucleophiles.

    Conditions: Mild heating, nitrogen protection, use of benign solvents.

Major Products

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-2,2,3-trimethylbutanoic acid involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react with various nucleophiles to form thiourea derivatives. These reactions are often catalyzed by chiral catalysts to achieve enantioselectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isothiocyanato-2,2,3-trimethylbutanoic acid is unique due to its trimethylbutanoic acid backbone, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

3-isothiocyanato-2,2,3-trimethylbutanoic acid

InChI

InChI=1S/C8H13NO2S/c1-7(2,6(10)11)8(3,4)9-5-12/h1-4H3,(H,10,11)

InChI Key

VILZPRCZPKZOGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)C(C)(C)N=C=S

Origin of Product

United States

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